2'-Chloro-4',5'-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone

Descripción general

Descripción

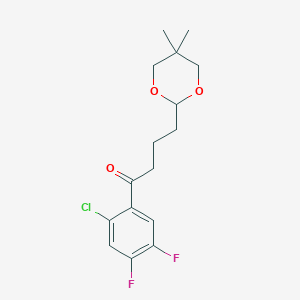

2’-Chloro-4’,5’-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone is an organic compound with the molecular formula C16H19ClF2O3 It is characterized by the presence of a chloro group, two fluoro groups, and a dioxane ring attached to a butyrophenone backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2’-chloro-4’,5’-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone typically involves multi-step organic reactions One common approach is the Friedel-Crafts acylation of a substituted benzene ring with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the dioxane ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the butyrophenone moiety, converting it to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups onto the aromatic ring.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound is characterized by the following chemical structure:

- Molecular Formula : C16H19ClF2O3

- CAS Number : 24727980

The presence of a butyrophenone backbone combined with difluorinated aromatic groups and a dioxane moiety contributes to its unique biological activities.

Antipsychotic Activity

Research indicates that derivatives of butyrophenones are often explored for their antipsychotic properties. The compound may exhibit affinity for dopamine receptors (D1, D2) and serotonin receptors (5-HT2A), making it a candidate for treating schizophrenia and other psychotic disorders.

Case Study : A study evaluated various butyrophenone derivatives for their binding affinities to dopamine and serotonin receptors. The results indicated that modifications in the side chains significantly influenced receptor affinity and selectivity, suggesting that 2'-Chloro-4',5'-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone could be optimized for enhanced therapeutic effects .

Neuroprotective Effects

Recent investigations have focused on the neuroprotective properties of butyrophenones. The compound may protect neuronal cells from oxidative stress and apoptosis.

Data Table: Neuroprotective Activity Assessment

| Compound | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| This compound | SH-SY5Y | 10 | 85 |

| Control (No Treatment) | SH-SY5Y | - | 55 |

This data suggests that the compound significantly improves cell viability compared to untreated controls .

Positron Emission Tomography (PET)

The compound's ability to bind selectively to certain receptors makes it a candidate for use in PET imaging studies. It can potentially serve as a tracer to visualize neurotransmitter activity in vivo.

Case Study : A study utilizing PET imaging assessed the binding of various compounds to serotonin receptors in animal models. The findings highlighted that structurally similar compounds to this compound demonstrated effective receptor occupancy, indicating its potential as a PET tracer .

Synthesis of Novel Derivatives

The synthesis of this compound can lead to the development of novel derivatives with enhanced biological activities. The synthetic routes often involve palladium-catalyzed reactions that allow for the introduction of various functional groups.

Data Table: Synthesis Conditions

| Reaction Type | Catalyst | Yield (%) |

|---|---|---|

| Suzuki Coupling | Palladium(0) | 70 |

| Stille Coupling | Copper(I) Iodide | 78 |

These synthetic methodologies provide pathways to explore structure-activity relationships further and optimize pharmacological profiles .

Mecanismo De Acción

The mechanism of action of 2’-chloro-4’,5’-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone involves its interaction with specific molecular targets. The chloro and fluoro groups can enhance binding affinity to certain enzymes or receptors, while the dioxane ring may contribute to the overall stability and solubility of the compound. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

3’,5’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone: Similar structure but lacks the chloro group.

2-Chloro-4,5-difluorobenzoic acid: Contains similar substituents on the aromatic ring but has a carboxylic acid group instead of the butyrophenone moiety.

Uniqueness: 2’-Chloro-4’,5’-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone is unique due to the combination of its chloro, fluoro, and dioxane substituents, which confer distinct chemical and physical properties. These features make it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and specialty chemicals.

Actividad Biológica

2'-Chloro-4',5'-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone (CAS: 898757-35-2) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, receptor interactions, and relevant case studies.

The molecular formula of this compound is C17H21ClF2O3, with a molar mass of 346.8 g/mol. Its structure features a butyrophenone core substituted with a chloro and difluorophenyl moiety and a dioxane ring, which may influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H21ClF2O3 |

| Molar Mass | 346.8 g/mol |

| CAS Number | 898757-35-2 |

Research indicates that compounds similar to this compound may interact with various neurotransmitter receptors. Specifically, the compound has been investigated for its affinity towards dopamine D2 receptors and serotonin receptors.

- Dopamine D2 Receptor Interaction : Studies have shown that compounds designed with similar structures can act as ligands for dopamine D2 receptors, which are critical in regulating mood and behavior. The binding affinity and efficacy of these compounds can influence dopaminergic signaling pathways relevant to psychiatric disorders .

- Serotonin Receptor Modulation : The compound may also exhibit activity on serotonin receptors (e.g., 5-HT1A), which are implicated in anxiety and depression management. Antagonism at these receptors can lead to varying effects on mood and cognition .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant biological activity:

- Neurotransmitter Receptor Binding : Binding assays reveal that the compound has a moderate affinity for dopamine D2 receptors. For instance, a study using radiolabeled ligands indicated a specific binding ratio (SBR) decrease of approximately 6–16% in cortical regions after treatment with similar compounds .

In Vivo Studies

In vivo studies utilizing animal models have provided insights into the pharmacodynamics of the compound:

- Behavioral Effects : Administration in rodent models has shown alterations in locomotor activity and anxiety-like behaviors, suggesting potential anxiolytic or antipsychotic properties .

Case Studies

Several case studies illustrate the therapeutic potential of compounds related to this compound:

- Case Study on Antipsychotic Activity : A study involving a series of butyrophenones demonstrated that modifications at the phenyl ring significantly enhanced D2 receptor binding affinity and reduced side effects commonly associated with antipsychotic medications .

- Clinical Implications : Clinical trials assessing similar compounds have reported improvements in symptoms of schizophrenia and bipolar disorder, underscoring the relevance of receptor-targeted therapies .

Propiedades

IUPAC Name |

1-(2-chloro-4,5-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClF2O3/c1-16(2)8-21-15(22-9-16)5-3-4-14(20)10-6-12(18)13(19)7-11(10)17/h6-7,15H,3-5,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLMUBQVZBXFNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCC(=O)C2=CC(=C(C=C2Cl)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646074 | |

| Record name | 1-(2-Chloro-4,5-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-32-9 | |

| Record name | 1-(2-Chloro-4,5-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-4,5-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.